molecular formula C20H16N4 B1417910 2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine CAS No. 851768-62-2

2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine

Cat. No.: B1417910
CAS No.: 851768-62-2
M. Wt: 312.4 g/mol
InChI Key: CXGACCZEFCWAJN-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine is a spiroperimidine compound known for its photochromic properties. This compound exhibits a color change upon exposure to light, making it valuable in various applications, particularly in the field of photochromism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine typically involves the reaction of naphthalene derivatives with perimidine precursors under controlled conditions. The reaction conditions often include the use of inert atmospheres to prevent oxidation and the application of specific temperatures to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more conjugated system, enhancing the compound’s photochromic properties, while reduction can restore the original structure .

Scientific Research Applications

2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine involves the absorption of light, leading to a structural change from a closed to an open form. This change alters the compound’s electronic properties, resulting in a color change. The molecular targets and pathways involved include the interaction with light at specific wavelengths, leading to the isomerization of the spiro structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine is unique due to its specific spiro structure, which provides distinct photochromic properties. Its ability to undergo reversible color changes with minimal impact from the surrounding environment makes it particularly valuable in applications requiring stable and repeatable photochromic behavior .

Properties

IUPAC Name

8'-iminospiro[1,3-dihydroperimidine-2,7'-naphthalene]-1'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c21-14-7-1-4-13-10-11-20(19(22)17(13)14)23-15-8-2-5-12-6-3-9-16(24-20)18(12)15/h1-11,22-24H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGACCZEFCWAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=N)C3(C=C2)NC4=CC=CC5=C4C(=CC=C5)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659793
Record name 1-Imino-1H,1'H,3'H-spiro[naphthalene-2,2'-perimidin]-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851768-62-2
Record name 1-Imino-1H,1'H,3'H-spiro[naphthalene-2,2'-perimidin]-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine (PNI) interesting for material science applications?

A1: PNI exhibits photochromism, meaning it undergoes a reversible color change upon exposure to light [, ]. Specifically, PNI changes from light yellow to brown when irradiated with 405 nm light []. This property makes it potentially useful for applications such as photochromic lenses, optical data storage, and sensors.

Q2: How does the polymer matrix affect the photochromic behavior of PNI?

A2: While the polymer matrix has little effect on the absorption maxima of PNI's closed and open forms, it significantly impacts the lifetime of the open form []. This lifetime is primarily determined by the glass transition temperature (Tg) of the polymer matrix. A higher Tg generally leads to a longer lifetime for the colored, open form of PNI. This tunability allows researchers to tailor the photochromic properties of PNI by selecting appropriate polymer matrices for specific applications.

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